1-tert-butyl-3-(difluoromethyl)-1H-pyrazole 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1494107-12-8
VCID: VC3406679
InChI: InChI=1S/C8H12F2N2/c1-8(2,3)12-5-4-6(11-12)7(9)10/h4-5,7H,1-3H3
SMILES: CC(C)(C)N1C=CC(=N1)C(F)F
Molecular Formula: C8H12F2N2
Molecular Weight: 174.19 g/mol

1-tert-butyl-3-(difluoromethyl)-1H-pyrazole

CAS No.: 1494107-12-8

Cat. No.: VC3406679

Molecular Formula: C8H12F2N2

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl-3-(difluoromethyl)-1H-pyrazole - 1494107-12-8

Specification

CAS No. 1494107-12-8
Molecular Formula C8H12F2N2
Molecular Weight 174.19 g/mol
IUPAC Name 1-tert-butyl-3-(difluoromethyl)pyrazole
Standard InChI InChI=1S/C8H12F2N2/c1-8(2,3)12-5-4-6(11-12)7(9)10/h4-5,7H,1-3H3
Standard InChI Key GGSKXQRTAISAKL-UHFFFAOYSA-N
SMILES CC(C)(C)N1C=CC(=N1)C(F)F
Canonical SMILES CC(C)(C)N1C=CC(=N1)C(F)F

Introduction

Chemical Structure and Properties

1-tert-butyl-3-(difluoromethyl)-1H-pyrazole features a five-membered pyrazole ring with two adjacent nitrogen atoms, substituted with a bulky tert-butyl group at the N-1 position and a difluoromethyl group at the C-3 position. The compound has the molecular formula C₈H₁₂F₂N₂ with a molecular weight of 174.19 g/mol .

Basic Structural Parameters

The compound's core structural parameters are summarized in the following table:

ParameterValue
Chemical Name1-tert-butyl-3-(difluoromethyl)-1H-pyrazole
Molecular FormulaC₈H₁₂F₂N₂
Molecular Weight174.19 g/mol
CAS Number1494107-12-8
InChI1S/C8H12F2N2/c1-8(2,3)12-5-4-6(11-12)7(9)10/h4-5,7H,1-3H3
InChI KeyGGSKXQRTAISAKL-UHFFFAOYSA-N

Physical and Chemical Properties

The compound's structure suggests several key physical and chemical properties that influence its behavior in various applications:

PropertyPredicted Value/CharacteristicBasis
Physical StateSolid at room temperatureBased on similar pyrazole derivatives
SolubilityHigh in organic solvents (dichloromethane, chloroform, ethyl acetate); limited in waterBased on structural features
LogP~2.5-3.0Estimated from tert-butyl and difluoromethyl contributions
H-bond Donor1 (from CHF₂ group)Structural analysis
H-bond Acceptor2 (pyrazole nitrogens)Structural analysis
StabilityRelatively stable to hydrolysisBased on similar fluorinated heterocycles

The tert-butyl group contributes significant lipophilicity and steric bulk, while the difluoromethyl group provides unique electronic properties and potential hydrogen bonding capability through its acidic proton.

Synthesis Methods

Direct Difluoromethylation Approach

One potential approach involves direct difluoromethylation of 1-tert-butyl-1H-pyrazole at the C-3 position. This approach would require:

  • Preparation of 1-tert-butyl-1H-pyrazole

  • Regioselective difluoromethylation using appropriate reagents

  • Purification of the final product

Ring Formation Approach

An alternative approach involves forming the pyrazole ring with the substituents already in place:

  • Reaction of a difluoroacetyl halide with an appropriate α,β-unsaturated ester

  • Condensation with tert-butylhydrazine

  • Cyclization to form the pyrazole ring

  • Purification of the final product

Related Synthetic Methods

Insights can be gained from the synthesis of similar compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which involves:

  • Reaction of 2,2-difluoroacetyl halide with an α,β-unsaturated ester in the presence of an acid-binding agent

  • Hydrolysis to obtain an α-difluoroacetyl intermediate

  • Condensation with methylhydrazine in the presence of a catalyst (such as potassium iodide)

  • Cyclization to form the pyrazole ring

  • Acidification and purification to obtain the final product

This approach typically yields products with high purity (>99.5%) and good selectivity for the desired regioisomer .

Spectroscopic Characteristics

Predictive analysis of the spectroscopic properties of 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole provides insights into its structural confirmation.

Nuclear Magnetic Resonance (NMR) Predictions

Based on the chemical structure and data from similar compounds, the following NMR characteristics can be anticipated:

Spectral RegionExpected SignalsChemical Shift Range (ppm)Multiplicity
¹H NMR
tert-butyl group9H1.5-1.6singlet
Pyrazole H-41H6.2-6.5doublet
Pyrazole H-51H7.5-7.9doublet
CHF₂ group1H6.7-7.1triplet (J ~ 50-60 Hz)
¹³C NMR
tert-butyl CH₃3C28-30singlet
tert-butyl quaternary C1C57-60singlet
Pyrazole C-41C102-105singlet
Pyrazole C-51C130-135singlet
Pyrazole C-31C140-145doublet
CHF₂ carbon1C110-115triplet (J ~ 230-250 Hz)
¹⁹F NMR
CHF₂ group2F-110 to -115doublet (J ~ 50-60 Hz)

These predicted spectral characteristics would serve as important indicators for structural confirmation and purity assessment of synthesized 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole.

Biological Activities and Applications

Therapeutic AreaPotential ApplicationSupporting Evidence
AntimicrobialAntifungal agentsRelated difluoromethyl pyrazoles show activity against Botrytis cinerea and Fusarium oxysporum
AntibacterialTreatment of plant and human pathogensSimilar compounds exhibit activity against Pseudomonas syringae
AnticancerNovel therapeutic agentsStructurally related 3-(difluoromethyl)-1-methyl-pyrazole-carboxamide derivatives have been investigated for anticancer properties

The difluoromethyl group serves as a bioisostere for various functional groups including hydroxyl and thiol groups, which can be exploited in drug design. The tert-butyl group likely enhances lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.

Agricultural Applications

The potential agricultural applications of 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole are suggested by the activities of related compounds:

ApplicationTargetEvidence Base
FungicidesCrop protection against fungal pathogensRelated difluoromethylated pyrazoles show good in vivo fungicidal activity
Plant Growth RegulatorsModulation of plant developmentFluorinated heterocycles have demonstrated activity in plant growth regulation
HerbicidesWeed controlPyrazole derivatives have shown herbicidal properties in agricultural applications

Synthetic Building Block Applications

The structural features of 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole make it potentially valuable as a building block in organic synthesis:

Synthetic ApplicationUtilityKey Features Exploited
Functionalization at C-4/C-5Creation of more complex derivativesReactivity of the pyrazole ring at unsubstituted positions
Cross-coupling reactionsFormation of C-C bondsPotential for halogenation followed by coupling reactions
Medicinal chemistry scaffoldsCore structure for drug candidatesUnique combination of lipophilic and hydrogen-bonding elements

Structure-Activity Relationships

The biological activity of 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole and related compounds is influenced by key structural features:

Impact of Key Structural Elements

Structural ElementInfluence on ActivityMechanism
Difluoromethyl positionRegiospecific interactions with targetsPosition 3 allows specific orientation in binding pockets
tert-Butyl groupLipophilicity and steric effectsEnhances membrane permeability and provides conformational constraints
Pyrazole coreHydrogen bonding capabilityN-2 can serve as a hydrogen bond acceptor
CHF₂ groupHydrogen bond donor capabilityThe acidic proton can form hydrogen bonds with target proteins

Comparative Analysis with Related Compounds

CompoundKey Structural DifferencesImpact on Properties/Activity
1-tert-butyl-3-(difluoromethyl)-1H-pyrazoleReference compoundSubject of current analysis
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidMethyl instead of tert-butyl; carboxylic acid at C-4Used as precursor for fungicides; higher water solubility
tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylateDifluoromethyl at C-4; carboxylate groupDifferent electronic distribution and hydrogen bonding pattern
N-(tert-butyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamideDifluoromethyl at N-1; carboxamide at C-5Different spatial arrangement of functional groups

This comparative analysis demonstrates how subtle structural changes can significantly alter the properties and potential applications of these compounds.

Current Research and Future Perspectives

Recent Research Developments

Recent research on difluoromethylated pyrazoles has focused on:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of biological activities, particularly in antimicrobial and anticancer applications

  • Use as building blocks in the synthesis of more complex molecules with targeted properties

Future Research Directions

Several promising avenues for future research on 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole include:

Research AreaPotential FocusExpected Impact
Synthetic methodologyDevelopment of regioselective, high-yield synthesis routesMore efficient production with fewer by-products
Biological evaluationScreening against various pathogens and disease targetsIdentification of novel therapeutic applications
Structure optimizationModification of the core structure to enhance specific propertiesDevelopment of derivatives with improved activity profiles
Materials scienceExploration of applications in functional materialsNovel materials with unique properties

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